(1-(tert-Butoxycarbonyl)-5-(4-methylpiperazin-1-yl)-1H-indol-2-yl)boronic acid
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Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with the molecular formula C18H26BN3O6S. This compound is notable for its unique structure, which includes an indole core, a boronic acid group, and a piperazine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction, where a halogenated indole derivative reacts with a boronic acid or boronate ester.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the indole core.
Formation of the Ester: The ester group can be formed through esterification reactions, typically involving the reaction of the carboxylic acid group with an alcohol in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or boronic acids.
Reduction: Reduction reactions can occur at the indole core or the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the indole core.
Coupling Reactions: The boronic acid group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The indole core can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester include:
1H-Indole-1-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid group but differ in the substituents attached to the indole ring.
Boronic acid derivatives: These compounds contain the boronic acid group but differ in the other functional groups attached to the molecule.
Piperazine derivatives: These compounds contain the piperazine ring but differ in the other functional groups attached to the molecule.
The uniqueness of 1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester lies in its combination of these functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
913388-75-7 |
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Molecular Formula |
C18H26BN3O4 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
[5-(4-methylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C18H26BN3O4/c1-18(2,3)26-17(23)22-15-6-5-14(21-9-7-20(4)8-10-21)11-13(15)12-16(22)19(24)25/h5-6,11-12,24-25H,7-10H2,1-4H3 |
InChI Key |
OZQAFAFYPNSEQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N3CCN(CC3)C)(O)O |
Origin of Product |
United States |
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